REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][NH:16][C:17](=[O:20])[CH2:18]Cl)([OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2([O:14][CH2:18][C:17](=[O:20])[NH:16][CH2:15]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
41.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)CNC(CCl)=O
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 3.5 hours of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
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ADDITION
|
Details
|
The residue was diluted with DCM and water
|
Type
|
FILTRATION
|
Details
|
The remaining solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil
|
Type
|
TEMPERATURE
|
Details
|
to cool to ˜45° C.
|
Type
|
FILTRATION
|
Details
|
the salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CNC(CO2)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |